molecular formula C17H16N4O3 B2708612 (5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone CAS No. 950231-65-9

(5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone

Cat. No.: B2708612
CAS No.: 950231-65-9
M. Wt: 324.34
InChI Key: BJNPRHBGQUMIHE-UHFFFAOYSA-N
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Description

The compound “(5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone” is a complex organic molecule that contains several functional groups, including a furan ring, a phenyl ring, a 1,2,3-triazole ring, and a morpholino group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step organic reactions. For instance, furan-2-yl(phenyl)methanone derivatives can be synthesized through a series of reactions involving furan and phenyl groups .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. The furan ring, phenyl ring, and 1,2,3-triazole ring are all aromatic, contributing to the compound’s stability .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the furan ring is known to undergo electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, furan compounds are typically colorless, flammable, and highly volatile .

Scientific Research Applications

Synthesis and Catalysis

The compound (5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone is a part of a broader class of chemicals that are used in synthetic organic chemistry. For instance, furan-2-yl(phenyl)methanol derivatives have been utilized in aza-Piancatelli rearrangements to afford trans-4,5-disubstituted cyclopentenone derivatives with high selectivity and good yields. These reactions are catalyzed by phosphomolybdic acid and In(OTf)3, highlighting the role of furan derivatives in facilitating efficient synthetic pathways for cyclic compounds (B. Reddy et al., 2012; B. Reddy et al., 2012).

Antimicrobial Activity

Compounds synthesized from furan derivatives have shown potential in antimicrobial applications. A novel series of pyrazole derivatives including 1-[5-(furan-2-yl)-4,5-dihydro-3-(4-morpholinophenyl)pyrazol-1-yl]ethanone have demonstrated antimicrobial susceptibility against Staphylococcus aureus and Escherichia coli. The antimicrobial activity was assessed through molecular docking studies, indicating the relevance of furan derivatives in developing new antibacterial agents (A. B. S. Khumar et al., 2018).

Antitumor Activity

The synthesis of derivatives like 3-amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone has contributed to antitumor research. Such compounds have been tested for their efficacy in inhibiting cancer cell lines, demonstrating the potential of furan and phenyl derivatives in anticancer therapy (Zhi-hua Tang & W. Fu, 2018).

Synthetic Applications

Further illustrating the versatility of furan derivatives, the synthesis of imidate derivatives from thiophene and furan compounds has explored their metallation properties and synthetic applications. These studies show the strategic use of furan derivatives in constructing complex molecular frameworks, essential for pharmaceutical and material science applications (R. Barcock et al., 1994).

Properties

IUPAC Name

[5-(furan-2-yl)-1-phenyltriazol-4-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3/c22-17(20-8-11-23-12-9-20)15-16(14-7-4-10-24-14)21(19-18-15)13-5-2-1-3-6-13/h1-7,10H,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJNPRHBGQUMIHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=C(N(N=N2)C3=CC=CC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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